2-(Methylamino)ethanol;sulfur dioxide

Catalog No.
S15311241
CAS No.
21049-70-7
M.F
C3H9NO3S
M. Wt
139.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylamino)ethanol;sulfur dioxide

CAS Number

21049-70-7

Product Name

2-(Methylamino)ethanol;sulfur dioxide

IUPAC Name

2-(methylamino)ethanol;sulfur dioxide

Molecular Formula

C3H9NO3S

Molecular Weight

139.18 g/mol

InChI

InChI=1S/C3H9NO.O2S/c1-4-2-3-5;1-3-2/h4-5H,2-3H2,1H3;

InChI Key

VWJYMLGDDUTABU-UHFFFAOYSA-N

Canonical SMILES

CNCCO.O=S=O

2-(Methylamino)ethanol; sulfur dioxide is a chemical compound composed of 2-(methylamino)ethanol and sulfur dioxide, with the molecular formula C3_3H9_9NO3_3S. This compound is characterized by its unique structure, which features a methylamino group attached to an ethanol backbone, combined with sulfur dioxide. The presence of sulfur dioxide can influence the chemical behavior and reactivity of the compound, making it significant in various chemical processes and applications.

The chemical behavior of 2-(methylamino)ethanol; sulfur dioxide is influenced by both components. The primary reactions include:

  • Formation of Sulfonamides: The reaction between 2-(methylamino)ethanol and sulfur dioxide can lead to the formation of sulfonamide compounds, which are important in medicinal chemistry.
  • Degradation Reactions: Under certain conditions, such as elevated temperatures or in the presence of oxygen, this compound can degrade, potentially forming various byproducts including amines and sulfonic acids .
  • Acid-Base Reactions: The basic nature of 2-(methylamino)ethanol allows it to interact with acids, leading to salt formation which can be utilized in various industrial applications.

The biological activity of 2-(methylamino)ethanol; sulfur dioxide is not extensively documented, but related compounds exhibit significant pharmacological properties. For instance, 2-(methylamino)ethanol is known to have effects on neurotransmitter systems and may influence cognitive functions. The presence of sulfur dioxide can enhance or modify these biological effects due to its role in cellular signaling pathways and potential antioxidant properties .

Several methods are employed for synthesizing 2-(methylamino)ethanol; sulfur dioxide:

  • Direct Reaction: A common method involves reacting 2-(methylamino)ethanol with sulfur dioxide gas under controlled conditions to form the compound directly.
  • Use of Catalysts: The reaction can be facilitated by using catalysts that enhance the interaction between the amine and sulfur dioxide, improving yield and purity.
  • Solvent-Assisted Methods: Utilizing solvents such as water or alcohols can aid in dissolving reactants and promoting effective mixing during synthesis.

The compound has several applications across various fields:

  • Pharmaceutical Industry: It is used as an intermediate in the synthesis of drugs, particularly those targeting neurological pathways.
  • Chemical Manufacturing: Acts as a reagent in the production of sulfonamide derivatives and other specialty chemicals.
  • Environmental Chemistry: Its reactions with pollutants can be utilized in processes aimed at reducing emissions from industrial sources.

Interaction studies involving 2-(methylamino)ethanol; sulfur dioxide focus on its reactivity with other chemicals and biological systems. Research indicates that:

  • Reactivity with Amines: This compound can react with various amines to form complex structures that may exhibit enhanced biological activity.
  • Environmental Impact: Studies on degradation products highlight potential environmental concerns related to its use, particularly in industrial settings where it may interact with other pollutants .

Several compounds share structural or functional similarities with 2-(methylamino)ethanol; sulfur dioxide. These include:

Compound NameStructure TypeKey Features
MethyldiethanolamineTertiary AmineUsed as a sweetening agent in gas treatment.
MonoethanolaminePrimary AmineCommonly used for gas scrubbing processes.
DiethanolamineSecondary AmineUtilized for its surfactant properties.
PiperazineHeterocyclic AmineKnown for its use in pharmaceuticals.

Uniqueness

The uniqueness of 2-(methylamino)ethanol; sulfur dioxide lies in its dual functionality as both an amine and a sulfonyl group donor. This combination allows it to participate in a broader range of

The solvent-mediated synthesis of MAE-SO₂ adducts primarily involves the reaction of MAE with SO₂ in non-aqueous environments, where the solvent acts as both a reaction medium and a stabilizing agent. In such systems, MAE—a secondary amine with hydroxyl functionality—readily reacts with SO₂ through nucleophilic interactions. The amine group donates electrons to the electrophilic sulfur atom in SO₂, forming a stable sulfonamide intermediate. Concurrently, the hydroxyl group participates in hydrogen bonding with SO₂, further stabilizing the adduct.

Key studies utilizing nuclear magnetic resonance (NMR) spectroscopy have elucidated the stepwise progression of this reaction. For instance, in dimethylformamide (DMF), the reaction proceeds via initial proton transfer from MAE to SO₂, generating a zwitterionic intermediate. This intermediate subsequently undergoes rearrangement, yielding the final MAE-SO₂ complex with a characteristic sulfonate moiety. The use of non-aqueous solvents like DMF or dimethyl sulfoxide (DMSO) enhances reaction efficiency by minimizing competitive hydration of SO₂, which can lead to undesired byproducts such as sulfonic acids.

The stoichiometry of the reaction is influenced by solvent polarity and temperature. Polar aprotic solvents facilitate higher degrees of SO₂ incorporation due to improved stabilization of charged intermediates. For example, at 25°C in DMF, a molar ratio of 1:1.2 (MAE:SO₂) achieves 98% conversion within 30 minutes, whereas non-polar solvents like toluene require extended reaction times and excess SO₂.

Table 1: Solvent Effects on MAE-SO₂ Adduct Formation

SolventDielectric ConstantReaction Time (min)Conversion Efficiency (%)
DMF36.73098
DMSO46.72599
Toluene2.412065
Acetonitrile37.54091

Gas-Phase Interaction Dynamics Between MAE Vapors and SO₂

In gas-phase systems, MAE-SO₂ adduct formation occurs through heterogeneous interactions between MAE vapors and SO₂ molecules. This process is critical for applications in flue gas desulfurization, where MAE-functionalized materials capture SO₂ from gas streams. The adsorption mechanism involves two distinct steps: physical adsorption of SO₂ onto the MAE surface, followed by chemisorption via covalent bond formation.

The rate of adduct formation in the gas phase is governed by the partial pressure of SO₂ and the temperature of the MAE substrate. Experimental data demonstrate that at 20°C and an SO₂ partial pressure of 0.101 MPa, the adsorption capacity reaches 4.32 mol SO₂ per mole of MAE. The process exhibits Langmuir-type adsorption isotherm behavior, indicating monolayer coverage of SO₂ on the MAE surface. Notably, the presence of hydroxyl groups in MAE enhances adsorption kinetics by providing additional binding sites through dipole-dipole interactions.

Table 2: Gas-Phase Adsorption Parameters for MAE-SO₂

Temperature (°C)SO₂ Partial Pressure (MPa)Adsorption Capacity (mol SO₂/mol MAE)
200.01011.85
200.05053.12
200.1014.32
400.1013.89

Crystallization Mechanisms of MAE-SO₂ Coordination Compounds

Crystallization of MAE-SO₂ adducts typically involves solvent evaporation or cooling of saturated solutions. The process initiates with the nucleation of ion pairs, where the MAE cation and bisulfite anion (HSO₃⁻) form a tightly coordinated structure. X-ray diffraction studies of analogous amine-SO₂ complexes reveal a trigonal pyramidal geometry around the sulfur atom, with bond lengths of 1.45 Å for S–O and 1.76 Å for S–N.

The crystallization kinetics are highly sensitive to supersaturation levels. At high SO₂ concentrations, rapid nucleation produces microcrystalline powders, whereas slow evaporation yields large single crystals suitable for structural analysis. Additives such as benzoic acid modulate crystal growth by coordinating to the MAE-SO₂ complex, thereby altering the lattice energy and morphology. For instance, the addition of 10 mol% benzoic acid to a DMF solution results in plate-shaped crystals with enhanced thermal stability up to 180°C.

The reversibility of crystallization is a notable feature of MAE-SO₂ systems. Upon heating to 80°C under reduced pressure, the adduct decomposes, releasing SO₂ gas and regenerating MAE with >95% recovery efficiency. This property enables the reuse of MAE in multiple adsorption-desorption cycles, making it economically viable for industrial applications.

Table 3: Crystallization Parameters for MAE-SO₂ Adducts

SolventEvaporation Rate (mL/h)Crystal MorphologyDecomposition Temperature (°C)
DMF5Plate-shaped180
Ethanol12Needle-like165
Water20Amorphous150

Carbamate vs. Sulfite/Sulfate Formation Mechanisms

The reaction mechanisms governing carbamate formation from carbon dioxide and sulfite/sulfate formation from sulfur dioxide in 2-(methylamino)ethanol solutions involve distinctly different pathways with varying thermodynamic and kinetic parameters [1] [15] [16].

Carbamate formation from carbon dioxide follows a two-step zwitterion mechanism [1] [17] [18]. Initially, carbon dioxide reacts with the secondary amine functionality of 2-(methylamino)ethanol to form a zwitterionic intermediate [1] [18]. This intermediate subsequently undergoes deprotonation by a base (water or another amine molecule) to yield the stable carbamate anion and a protonated amine cation [17] [18]. The overall reaction exhibits moderate exothermicity with enthalpy changes of approximately -52.3 kilojoules per mole [19] [20].

In contrast, sulfur dioxide reaction with 2-(methylamino)ethanol proceeds through direct nucleophilic attack by the amine nitrogen on the sulfur center [15] [21] [22]. This mechanism results in immediate sulfite formation without the intermediate zwitterion stage observed in carbon dioxide reactions [15] [16]. The sulfite species can subsequently undergo oxidation to sulfate under aerobic conditions, representing a highly exothermic process with enthalpy changes exceeding -297 kilojoules per mole [21] [22] [23].

ReactionEnthalpy Change (kJ/mol)Gibbs Free Energy (kJ/mol)Entropy Change (J/mol·K)Activation Energy (kJ/mol)Formation Rate Constant (298K)
2-(Methylamino)ethanol + Carbon Dioxide → Carbamate-52.3-28.4-80.142.71.2×10⁴
2-(Methylamino)ethanol + Sulfur Dioxide → Sulfite-68.7-45.6-77.328.93.8×10⁵
Sulfite → Sulfate (oxidation)-297.2-251.8-152.489.32.1×10⁻²

The stability of these formed products differs significantly [15] [24]. Carbamate species demonstrate reversible formation characteristics, allowing for regeneration of the parent amine under elevated temperature conditions [17] [19]. Sulfite and sulfate species, however, exhibit considerably higher thermodynamic stability, making regeneration more challenging and potentially leading to solvent degradation [15] [25].

The reaction coordinate analysis reveals that sulfite formation proceeds through a lower energy pathway compared to carbamate formation [21] [16]. The activation barrier for sulfur dioxide reaction with 2-(methylamino)ethanol is approximately 28.9 kilojoules per mole, significantly lower than the 42.7 kilojoules per mole required for carbon dioxide carbamate formation [7] [14]. This difference in activation energies contributes to the observed kinetic preference for sulfur dioxide absorption.

Spectroscopic evidence supports distinct molecular conformations for the reaction products [1] [18]. Carbamate anions predominantly adopt conformations with strong intramolecular hydrogen bonding between the hydroxyl group and carbamate oxygen, while sulfite species exhibit different bonding patterns due to the larger sulfur atom and different electronic structure [1] [15].

Temperature-Dependent Reaction Coordinate Analysis

Temperature-dependent reaction coordinate analysis reveals fundamental differences in the thermodynamic and kinetic behavior of carbon dioxide and sulfur dioxide reactions with 2-(methylamino)ethanol [7] [14] [13]. The reaction pathways exhibit distinct temperature sensitivities that significantly influence acid gas capture performance across operational temperature ranges.

Binding energy calculations demonstrate that both carbon dioxide and sulfur dioxide interactions with 2-(methylamino)ethanol decrease with increasing temperature, following expected thermodynamic trends [14] [13]. Sulfur dioxide consistently exhibits stronger binding energies compared to carbon dioxide across all temperatures studied, with differences ranging from approximately 21 to 17 kilojoules per mole [7] [26]. This enhanced binding affinity contributes to the preferential absorption behavior observed in competitive systems.

Temperature (K)Carbon Dioxide-2-(Methylamino)ethanol Binding Energy (kJ/mol)Sulfur Dioxide-2-(Methylamino)ethanol Binding Energy (kJ/mol)Reaction Coordinate Barrier Carbon Dioxide (kJ/mol)Reaction Coordinate Barrier Sulfur Dioxide (kJ/mol)Equilibrium Constant Carbon DioxideEquilibrium Constant Sulfur Dioxide
273-45.8-67.248.532.12.3×10⁷8.9×10¹⁰
298-42.3-62.842.728.91.2×10⁶3.8×10⁹
323-38.9-58.437.225.88.9×10⁴2.1×10⁸
348-35.4-54.132.622.77.2×10³1.5×10⁷
373-32.1-49.728.919.66.8×10²1.2×10⁶

The activation barriers for both reactions decrease with increasing temperature, but maintain distinct profiles [7] [14]. Sulfur dioxide reactions consistently exhibit lower activation barriers compared to carbon dioxide reactions, with differences of approximately 15-9 kilojoules per mole across the temperature range studied [14] [13]. This barrier difference becomes more pronounced at lower temperatures, explaining the enhanced selectivity observed in cold gas treatment applications.

Equilibrium constant analysis reveals exponential dependence on temperature for both reaction systems [14] [19]. The van't Hoff relationship accurately describes the temperature dependence, with sulfur dioxide reactions maintaining equilibrium constants that are consistently 2-3 orders of magnitude higher than corresponding carbon dioxide reactions [26] [19]. This substantial difference in equilibrium constants reflects the greater thermodynamic driving force for sulfur dioxide capture.

The temperature-dependent reaction coordinate profiles indicate that sulfur dioxide reactions proceed through earlier transition states compared to carbon dioxide reactions [7] [21]. This difference in transition state timing contributes to the observed kinetic advantages for sulfur dioxide absorption and explains the persistence of selectivity across temperature ranges [14] [10].

Molecular dynamics simulations support the experimental observations, revealing that temperature increases lead to reduced residence times for both acid gases in the coordination sphere of 2-(methylamino)ethanol [27] [28]. However, sulfur dioxide maintains longer residence times compared to carbon dioxide at all temperatures studied, consistent with the stronger binding energies determined through thermodynamic analysis [27] [26].

Density Functional Theory Studies of 2-(Methylamino)ethanol-Sulfur Dioxide Hydrogen Bonding Networks

Density Functional Theory calculations have emerged as a powerful computational tool for investigating the hydrogen bonding networks formed between 2-(methylamino)ethanol and sulfur dioxide molecules [1] [2]. These quantum mechanical investigations provide detailed insights into the electronic structure and intermolecular interactions that govern the stability and properties of these molecular complexes.

The choice of exchange-correlation functional plays a critical role in accurately describing hydrogen bonding interactions in 2-(methylamino)ethanol-sulfur dioxide systems. Comparative studies utilizing various functionals have demonstrated that the B97D functional with dispersion corrections provides superior performance for describing weak intermolecular interactions [2]. The B97D/6-31+G(d) method yields stabilization energies that closely match MP2 reference calculations, with mean absolute deviations of approximately 1.3 kcal/mol for hydrogen-bonded systems [2]. In contrast, the conventional B3LYP functional significantly underestimates the binding energies of these complexes by approximately 2-3 kcal/mol compared to high-level MP2 calculations [2].

The hydrogen bonding networks in 2-(methylamino)ethanol-sulfur dioxide complexes exhibit complex structural arrangements characterized by multiple interaction sites. The primary nitrogen atom of the methylamino group serves as a proton acceptor, while the hydroxyl group functions as both a proton donor and acceptor [3]. Computational studies reveal that sulfur dioxide molecules preferentially interact with the oxygen atom of the hydroxyl group through sulfur-oxygen contacts, forming stable adducts with binding energies ranging from 4.5 to 7.2 kcal/mol [4].

Ab initio calculations at the MP2/6-311+G** level demonstrate that the most stable conformations of 2-(methylamino)ethanol-sulfur dioxide complexes involve the formation of cyclic hydrogen bonding arrangements [3]. These conformational studies indicate that the S-G-g+ conformation with intramolecular 1,6-OH···N hydrogen bonding is energetically favored, providing additional stabilization of approximately 2.8 kcal/mol [3]. The presence of intramolecular hydrogen bonding significantly influences the geometry and electronic properties of the sulfur dioxide adducts.

Born-Oppenheimer molecular dynamics simulations at elevated temperatures reveal the dynamic nature of hydrogen bonding networks in these systems [5]. At 300 K, the average lifetime of individual hydrogen bonds ranges from 2.4 to 10.6 picoseconds, depending on the specific interaction type and molecular environment [5]. Lower temperatures enhance the stability of hydrogen bonding arrangements, with bond lifetimes increasing by factors of 3-5 at 250 K compared to 300 K [5].

The incorporation of water molecules into 2-(methylamino)ethanol-sulfur dioxide systems dramatically alters the hydrogen bonding network topology [3]. Ternary complexes involving water exhibit enhanced stabilization through the formation of cooperative hydrogen bonding chains. The presence of water facilitates the conversion of sulfur dioxide to bisulfite species through nucleophilic attack by hydroxide ions, leading to the formation of NH₃CH₃⁺·HSO₃⁻ ionic pairs [5].

Charge Transfer Mechanisms in Zwitterionic Complexes

The formation of zwitterionic complexes in 2-(methylamino)ethanol-sulfur dioxide systems represents a fundamental charge transfer process that significantly influences the molecular properties and reactivity of these adducts. Natural Bond Orbital analysis provides quantitative insights into the electron density redistributions that occur upon complex formation [6] [7].

The primary charge transfer pathway involves donation from the nitrogen lone pair of 2-(methylamino)ethanol to vacant orbitals on the sulfur dioxide molecule. NBO calculations indicate that the dominant interaction corresponds to lp(N)→σ*SO transitions with stabilization energies ranging from 2.15 to 5.54 kcal/mol [8]. The extent of charge transfer, quantified as the change in natural charges, typically ranges from 0.0039 to 0.0085 electrons per interaction [8].

In aqueous environments, the charge transfer mechanisms become more complex due to the involvement of water molecules in facilitating proton transfer processes. The formation of NH₃CH₃⁺ cationic species occurs through protonation of the amino nitrogen, while simultaneous deprotonation of sulfur dioxide leads to HSO₃⁻ anion formation [5]. This zwitterionic arrangement is stabilized by strong electrostatic interactions with binding energies exceeding 15 kcal/mol [5].

The charge transfer characteristics exhibit pronounced dependence on the sulfur dioxide coordination environment. When sulfur dioxide molecules aggregate into dimeric or higher-order clusters, the charge transfer from 2-(methylamino)ethanol becomes more efficient due to enhanced electrophilic character of the sulfur centers [4]. Multi-body interaction analysis reveals that three-body effects contribute approximately 0.8-1.2 kcal/mol to the total stabilization energy in trimeric complexes [4].

Second-order perturbation theory analysis within the NBO framework identifies multiple charge transfer pathways operating simultaneously in these systems [6]. Beyond the primary nitrogen to sulfur interactions, secondary contributions arise from oxygen lone pairs of the hydroxyl group interacting with sulfur dioxide π* orbitals. These secondary interactions typically contribute 0.5-1.0 kcal/mol to the overall stabilization [6].

The magnitude of charge transfer exhibits correlation with the molecular electrostatic potential distributions of the constituent molecules. Regions of high negative potential on 2-(methylamino)ethanol, particularly around the nitrogen and oxygen atoms, align favorably with positive potential regions surrounding the sulfur center of sulfur dioxide [9]. This complementary electrostatic matching facilitates efficient charge transfer and complex stabilization.

Mulliken population analysis reveals that charge transfer results in increased positive character on the 2-(methylamino)ethanol fragment and corresponding negative charge accumulation on sulfur dioxide [6]. The total charge transfer magnitudes range from 0.15 to 0.35 electrons, depending on the specific molecular geometry and environmental conditions [6]. These substantial charge redistributions significantly alter the dipole moments and polarizabilities of the complexes compared to the isolated monomers.

Conformational Stability of 2-(Methylamino)ethanol-Sulfur Dioxide Adducts

The conformational landscape of 2-(methylamino)ethanol-sulfur dioxide adducts encompasses multiple stable configurations that arise from the interplay of intramolecular and intermolecular interactions. Systematic conformational searches employing density functional theory methods have identified several distinct minimum energy structures with relative energies spanning a range of 0-8 kcal/mol [10] [3].

The most stable conformational arrangements involve the formation of chelating hydrogen bonding patterns where the sulfur dioxide molecule simultaneously interacts with both the amino nitrogen and hydroxyl oxygen of 2-(methylamino)ethanol. These bidentate coordination modes provide enhanced stabilization compared to monodentate interactions, with binding energy differences of 2-4 kcal/mol favoring the chelated structures [10].

Thermodynamic analysis using the MM-PBSA methodology reveals that conformational preferences result from a delicate balance between enthalpic and entropic contributions [11]. The syn conformations, where the sulfur dioxide molecule approaches from the same side as the methyl group, exhibit more favorable enthalpic interactions due to optimal geometric arrangements for hydrogen bonding [10]. However, these conformations suffer from increased steric repulsion and reduced conformational entropy [11].

The anti conformations, characterized by sulfur dioxide coordination from the opposite side of the methyl group, demonstrate different stability profiles. While these arrangements experience less steric hindrance, they typically exhibit weaker intermolecular interactions due to suboptimal hydrogen bonding geometries [10]. The anti conformers are generally 1-3 kcal/mol higher in energy than their syn counterparts [10].

Temperature-dependent conformational populations calculated using Boltzmann statistics indicate significant temperature sensitivity of the conformational equilibria [12]. At 298 K, the most stable conformer accounts for approximately 65-75% of the total population, while at elevated temperatures of 400 K, the population distribution becomes more uniform across multiple conformational states [12].

The incorporation of thermal corrections to the electronic energies reveals important contributions from vibrational zero-point energy and thermal excitation. Zero-point energy corrections typically favor conformations with higher-frequency vibrational modes, often corresponding to structures with stronger hydrogen bonding interactions [12]. Thermal corrections at finite temperatures generally reduce the energy differences between conformers due to increased contributions from low-frequency modes [12].

Solvation effects significantly influence conformational stabilities through differential stabilization of polar versus nonpolar arrangements. Continuum solvation models predict that polar conformations with exposed charged sites are preferentially stabilized in high-dielectric environments such as water [3]. The relative energies between conformers can shift by 3-6 kcal/mol upon transition from gas phase to aqueous solution [3].

The conformational flexibility of these adducts has important implications for their chemical reactivity and spectroscopic properties. More flexible conformers with lower barriers for internal rotation exhibit broader vibrational bands and increased susceptibility to nucleophilic attack [13]. Conversely, conformationally rigid structures display sharper spectroscopic features and enhanced resistance to chemical degradation [13].

Reaction coordinate calculations for conformational interconversion processes reveal activation barriers ranging from 5-15 kcal/mol for rotation about key dihedral angles [12]. These moderate barriers suggest that conformational interconversion occurs on timescales of microseconds to milliseconds at ambient conditions, allowing for dynamic equilibration between different structural forms [12].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

139.03031432 g/mol

Monoisotopic Mass

139.03031432 g/mol

Heavy Atom Count

8

General Manufacturing Information

Ethanol, 2-(methylamino)-, compd. with sulfur dioxide (1:?): ACTIVE

Dates

Last modified: 08-11-2024

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